molecular formula C21H29N3O5 B2946520 Ethyl 4-[1-(2-butoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate CAS No. 857494-06-5

Ethyl 4-[1-(2-butoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate

Cat. No.: B2946520
CAS No.: 857494-06-5
M. Wt: 403.479
InChI Key: NFLCRXQAYJNEIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[1-(2-butoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate is a sophisticated chemical scaffold designed for advanced medicinal chemistry and neuroscience research. This compound features a pyrrolidine-2,5-dione (succinimide) core, a privileged structure in drug discovery known for its conformational constraint and ability to interact with diverse biological targets . The molecule is strategically substituted with a piperazine ring, a moiety frequently employed to optimize the pharmacokinetic properties and solubility of lead compounds, and to serve as a key structural element for positioning pharmacophoric groups during interaction with target macromolecules . The inclusion of a 2-butoxyphenyl group on the succinimide nitrogen suggests potential for enhanced lipophilicity and unique target binding profiles. Research into structurally related compounds highlights the significant value of such frameworks in probing central nervous system (CNS) targets . For instance, complex molecules incorporating piperazine and related heterocycles are extensively investigated as modulators of cholinesterases and other enzymes relevant to neurodegenerative conditions . The design of this compound makes it a valuable asset for researchers building a portfolio of lead molecules for Alzheimer's disease therapy, particularly in the development of acetylcholinesterase (AChE) inhibitors or agents that modulate other druggable enzymes in the brain . Furthermore, the presence of the ethyl carboxylate group offers a versatile handle for further synthetic elaboration and structure-activity relationship (SAR) studies, enabling medicinal chemists to fine-tune the molecule's properties for specific applications . This reagent is provided exclusively for research purposes to support the discovery and optimization of novel bioactive molecules.

Properties

IUPAC Name

ethyl 4-[1-(2-butoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O5/c1-3-5-14-29-18-9-7-6-8-16(18)24-19(25)15-17(20(24)26)22-10-12-23(13-11-22)21(27)28-4-2/h6-9,17H,3-5,10-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFLCRXQAYJNEIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1N2C(=O)CC(C2=O)N3CCN(CC3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Ethyl 4-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate
  • Molecular Formula : C${17}$H${20}$FN$3$O$4$
  • Molecular Weight : 353.37 g/mol
  • Key Differences :
    • Substitution of 2-butoxyphenyl with a 4-fluorophenyl group reduces molecular weight and introduces an electron-withdrawing fluorine atom.
    • Fluorine enhances polarity and may improve metabolic stability but reduces lipophilicity (logP) compared to the butoxy group .
Ethyl 4-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate

Core Structural Modifications

Ethyl 4-(3-(1H-indol-3-yl)propyl)piperazine-1-carboxylate
  • Molecular Formula : C${18}$H${24}$N$4$O$2$
  • Molecular Weight : 328.41 g/mol
  • The indole moiety may enhance CNS activity but reduces hydrogen-bonding capacity compared to the dioxopyrrolidinyl group .
Ethyl 4-(2-hydroxypropyl)piperazine-1-carboxylate
  • Molecular Formula : C${10}$H${20}$N$2$O$3$
  • Molecular Weight : 216.28 g/mol

tert-Butyl Derivatives

tert-Butyl 4-methylpiperazine-1-carboxylate
  • Molecular Formula : C${10}$H${20}$N$2$O$2$
  • Molecular Weight : 200.28 g/mol
  • Key Differences :
    • tert-Butyl group enhances steric bulk and lipophilicity, favoring blood-brain barrier penetration.
    • Absence of the dioxopyrrolidinyl-phenyl system simplifies the structure, reducing synthetic complexity .

Data Tables

Table 1: Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) logP (Predicted) Key Substituent Features
Ethyl 4-[1-(2-butoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate C${21}$H${29}$N$3$O$5$ 403.479 ~3.5 2-butoxyphenyl (electron-donating)
Ethyl 4-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate C${17}$H${20}$FN$3$O$4$ 353.37 ~2.8 4-fluorophenyl (electron-withdrawing)
Ethyl 4-(3-(1H-indol-3-yl)propyl)piperazine-1-carboxylate C${18}$H${24}$N$4$O$2$ 328.41 ~2.2 Indole-propyl (aromatic, polar)
Ethyl 4-(2-hydroxypropyl)piperazine-1-carboxylate C${10}$H${20}$N$2$O$3$ 216.28 ~0.5 2-hydroxypropyl (hydrophilic)

Research Findings and Implications

  • Lipophilicity vs. Solubility : The 2-butoxyphenyl group in the target compound enhances membrane permeability but may limit aqueous solubility, necessitating formulation optimization .
  • Electronic Effects : Fluorine in the 4-fluorophenyl analog improves metabolic stability but reduces interaction with hydrophobic binding pockets .
  • Biological Relevance : Indole-containing analogs (e.g., ) demonstrate modular synthesis routes for CNS-targeted therapies, while the target compound’s dioxopyrrolidinyl group may favor enzyme inhibition .

Q & A

Q. What are the recommended strategies for optimizing the synthesis of Ethyl 4-[1-(2-butoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate to improve yield and purity?

Methodological Answer:

  • Catalyst Selection : Use transition-metal catalysts (e.g., zinc trifluoromethanesulfonate) to enhance reaction efficiency, as demonstrated in analogous piperazine carboxylate syntheses .
  • Solvent Optimization : Polar aprotic solvents like DME (dimethyl ether) or ethanol improve reaction homogeneity and yield .
  • Protective Groups : Incorporate tert-butyl carboxylate groups to stabilize reactive intermediates during multi-step syntheses .
  • Purification : Employ flash column chromatography (e.g., silica gel with hexane:ethyl acetate gradients) for high-purity isolation .

Q. How should researchers characterize the structural and purity parameters of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm backbone structure and substituent positions (e.g., piperazine ring, butoxyphenyl group) .
  • LC-MS : Validate molecular weight and purity via liquid chromatography-mass spectrometry (e.g., ESI+ mode) .
  • Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica-based TLC with hexane:ethyl acetate eluents .
  • Exact Mass Spectrometry : Confirm molecular formula accuracy using high-resolution mass spectrometry (HRMS) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation risks, especially during solvent evaporation steps .
  • Emergency Measures : For skin exposure, rinse immediately with water for 15 minutes; for ingestion, seek medical attention .
  • Storage : Store in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate its biological activity, particularly against prolyl-hydroxylase targets?

Methodological Answer:

  • Analog Synthesis : Modify substituents (e.g., tert-butyl groups, phenyl rings) and compare inhibitory activity using enzyme assays .
  • Enzyme Assays : Measure IC₅₀ values in hypoxia-inducible factor (HIF) stabilization assays to assess prolyl-hydroxylase inhibition .
  • Computational Modeling : Perform docking studies with crystallographic data (e.g., SHELX-refined structures) to predict binding interactions .

Q. What methodologies resolve contradictions in biological activity data across assay systems?

Methodological Answer:

  • Orthogonal Assays : Cross-validate results using cell-free enzyme inhibition assays and cellular hypoxia-response element (HRE) reporter systems .
  • Solubility Testing : Quantify aqueous solubility via shake-flask methods to rule out false negatives due to poor dissolution .
  • Metabolic Stability : Use liver microsomal assays to identify rapid degradation pathways that may skew activity data .

Q. How can X-ray crystallography with SHELX software determine its 3D structure and confirm stereochemistry?

Methodological Answer:

  • Data Collection : Collect high-resolution (<1.5 Å) diffraction data using synchrotron radiation for accurate electron density mapping .
  • Refinement : Use SHELXL for iterative refinement of positional and thermal parameters; validate with R-factor convergence (<0.05) .
  • Twinning Analysis : Employ SHELXD to detect and correct for twinning artifacts in crystal lattices .

Q. What strategies assess metabolic stability and ADME properties during preclinical development?

Methodological Answer:

  • In Vitro Microsomal Assays : Incubate with human liver microsomes (HLMs) and quantify parent compound depletion via LC-MS .
  • CYP Inhibition Screening : Test against cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6) to identify drug-drug interaction risks .
  • Permeability Studies : Use Caco-2 cell monolayers to predict gastrointestinal absorption .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.